Pilsicainide hydrochloride hydrate

CAS No.:

Cat. No.: VC1943542

Molecular Formula: C34H52Cl2N4O3

Molecular Weight: 635.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H52Cl2N4O3 |

|---|---|

| Molecular Weight | 635.7 g/mol |

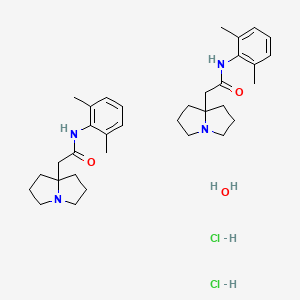

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/2C17H24N2O.2ClH.H2O/c2*1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;;;/h2*3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);2*1H;1H2 |

| Standard InChI Key | BZVJYJOFEKSVLE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl |

Introduction

Chemical Identity and Structure

Basic Information

Pilsicainide hydrochloride hydrate is an organonitrogen and organooxygen compound functionally related to beta-amino acids. It is marketed in Japan under the brand name Sunrythm and is characterized by specific physiochemical properties . The compound has several synonyms, including pilsicainide hydrochloride hemihydrate and Sunrythm (TN) .

Structural Characteristics

The chemical identity of pilsicainide hydrochloride hydrate is defined by the following properties:

| Parameter | Value |

|---|---|

| PubChem CID | 23724804 |

| Molecular Weight | 635.7 g/mol (hydrate form) |

| Parent Compound | Pilsicainide (CID 4820) |

| Creation Date | 2008-02-08 |

| Modification Date | 2025-04-05 |

| CAS Number | 88069-49-2 |

Table 1: Chemical identification parameters of pilsicainide hydrochloride hydrate

The base structure of pilsicainide hydrochloride (anhydrous form) has a molecular formula of C17H24N2O.ClH and a molecular weight of 308.846 g/mol . The significant difference in molecular weight between the hydrate (635.7 g/mol) and anhydrous (308.8 g/mol) forms reflects the incorporation of water molecules in the crystal lattice of the hydrate structure .

Pharmacological Properties

Pharmacodynamic Profile

The pharmacodynamic profile of pilsicainide hydrochloride hydrate is characterized by its state-dependent blocking mechanism of voltage-gated sodium channels. Research has established several key molecular determinants of this action:

| Parameter | Value at pH 7.4 | Value at pH 8.2 |

|---|---|---|

| pKa | 10.18 ± 0.01 | 10.18 ± 0.01 |

| Log P | 2.12 ± 0.01 | 2.12 ± 0.01 |

| Log D | -0.66 | 0.14 |

| Ionization (mol%) | 99.8 | 98.9 |

| KR (μM) | 3000 | 1500 |

| KI (μM) | 150 | 24 |

Table 2: Molecular and pharmacodynamic parameters of pilsicainide at different pH values

The state-dependent blocking action is reflected in the substantial difference between KR (affinity for resting state) and KI (affinity for inactivated state), indicating preferential binding to inactivated sodium channels . This characteristic contributes to its effectiveness in treating tachyarrhythmias.

Clinical Applications

Approved Indications

Pilsicainide hydrochloride hydrate is primarily approved for the treatment of tachycardiac arrhythmias . Its clinical efficacy has been established in various arrhythmic conditions, including:

-

Termination and prevention of atrial fibrillation

-

Management of ventricular arrhythmias

Clinical Efficacy

The therapeutic effectiveness of pilsicainide hydrochloride hydrate is particularly notable in the management of atrial fibrillation. Clinical research has demonstrated that:

-

A single oral dose effectively restores normal sinus rhythm in patients with recent-onset atrial fibrillation and healthy left ventricles

-

Long-term therapy is successful in treating chronic atrial fibrillation

-

The compound controls cardiac conduction abnormalities through its selective sodium channel blocking action

Dosage and Administration

While specific dosage recommendations vary based on individual patient characteristics, pharmacokinetic studies have evaluated several administration protocols:

| Administration Route | Studied Doses | Population |

|---|---|---|

| Intravenous | 0.25-0.75 mg/kg | Healthy adults |

| Oral | 50 mg | Adult patients |

Table 4: Studied administration protocols for pilsicainide hydrochloride hydrate

These dosing parameters provide a framework for clinical applications, though actual prescribing should follow approved product labeling for the specific region.

Research Perspectives

Molecular Determinants of Channel Blockade

Recent research has focused on elucidating the molecular mechanisms underlying pilsicainide's state-dependent blocking of voltage-gated sodium channels . These investigations have characterized the influence of parameters such as pH on drug ionization and binding affinities, providing insights into the structure-activity relationships governing pilsicainide's therapeutic effects .

Comparative Pharmacology

Comparative studies examining pilsicainide alongside other class I antiarrhythmic agents such as flecainide and mexiletine have revealed distinctive pharmacological profiles:

| Drug | MW | pKa | Log P | Ionization at pH 7.4 (mol%) | KR (μM) | KI (μM) |

|---|---|---|---|---|---|---|

| Pilsicainide | 414 | 10.18 ± 0.01 | 2.12 ± 0.01 | 99.8 | 3000 | 150 |

| Flecainide | 309 | 9.43 ± 0.07 | 2.61 ± 0.01 | 99.0 | 480 | 18 |

| Mexiletine | 179 | 9.28 ± 0.01 | 2.19 ± 0.01 | 98.7 | 800 | 6 |

Table 5: Comparative pharmacological parameters of class I antiarrhythmic agents

These comparisons highlight pilsicainide's unique position within the antiarrhythmic pharmacopeia, particularly regarding its high selectivity for sodium channels and distinctive binding kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume